molecular formula C7H14ClNO2 B2832210 4-Methylpiperidine-2-carboxylic acid hydrochloride CAS No. 66937-92-6

4-Methylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B2832210
CAS No.: 66937-92-6
M. Wt: 179.64
InChI Key: VFHDXJSQHVCVDP-UHFFFAOYSA-N
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Description

4-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Material: The synthesis of this compound typically begins with 4-methylpiperidine-2-carboxylic acid ethyl ester as the starting material.

  • Catalyst: Phosphomolybdic acid is used as a catalyst in the oxidation process.

  • Oxidation Reaction: The starting material undergoes oxidation to form 4-methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide.

  • Reduction Reaction: Methanol or ethanol is used as a solvent, and the compound is reduced to produce 4-methylpiperidine-2-carboxylate hydrochloride.

Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place to ensure the purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like phosphomolybdic acid.

  • Reduction: Reduction reactions are also common, typically involving solvents like methanol or ethanol.

  • Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Phosphomolybdic acid

  • Solvents: Methanol, Ethanol

  • Catalysts: Phosphomolybdic acid

Major Products Formed:

  • 4-Methylpiperidine-2-carboxylic acid ethyl ester nitrogen oxide: (during oxidation)

  • 4-Methylpiperidine-2-carboxylate hydrochloride: (final product after reduction)

Scientific Research Applications

4-Methylpiperidine-2-carboxylic acid hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

  • Biology: It is used in biological studies to understand the role of piperidine derivatives in biological systems.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methylpiperidine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and chemical activity.

Comparison with Similar Compounds

  • Piperidine-2-carboxylic acid

  • 4-Methylpiperidine-2-carboxylic acid

  • 4-Methylpiperidine-2-carboxylic acid ethyl ester

Uniqueness: 4-Methylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the methyl group at the 4-position of the piperidine ring, which influences its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-methylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHDXJSQHVCVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Racemic ethyl 4-methyl-2-piperidinecarboxylate (trans form) was hydrolyzed by boiling with an excess of conc. HCl for 4 hrs. to give 4-methyl-2-piperidinecarboxylic acid HCl. A desalting of the amino acid HCl was carried out by chromatography using H form ion-exchange resin (Daiaion SK-112 manufactured by Mitsubishi Chemical Industries Limited) in usual method to give racemic 4-methyl-2-piperidinecarboxylic acid. To a solution of the racemic amino acid (143.2 g) in boiling 95% ethyl alcohol (2,900 ml) was added L-tartaric acid (150 g). Upon cooling, the precipitated salt (145.9 g) was collected by filtration. The crude crystals were recrystallized from 90% ethyl alcohol (1,000 ml) to give (2R,4R)-4-methyl-2-piperidinecarboxylic acid L-tartaric acid, m.p. 183.9°-185.0° C., [α]D26 =+4.4 (C=10 in H2O), Analysis Calcd. for C11H19NO8 (percent): C, 45.05, H, 6.53, N, 4.77 Found (percent): C, 45.12, H, 6.48, N, 4.70. The absolute configulation of the molecule was established by X-ray analysis of the crystal which is a 1:1 complex of the molecule with L-tartaric acid. The product was chromatographed on 2,000 ml of Diaion SK-112 ion-exchange resin packed in water, washed with water and eluted with 3% ammonium hydroxide solution. The fraction eluted from 4% ammonium hydroxide solution was evaporated to dryness to give (2R,4R)-4-methyl-2-piperidinecarboxylic acid (63.0 g) as powdery crystal. Recrystallization of the product from EtOH-H2O yielded the corresponding amino acid, (2R,4R)-4-methyl-2-piperidinecarboxylic acid, m.p. 275.0°-277.8° C., [α]D18 =-18.0 (C=10 2N-HCl), Analysis Calcd. for C7H13NO2 (percent): C, 58.72, H, 9.15, N, 9.78 Found: C, 58.80, H, 9.09, N, 9.71.
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